N-(4-acetylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 4-acetylphenyl group linked via a sulfanyl bridge to a 1-(4-fluorophenyl)methyl-substituted imidazole ring. The compound’s structure combines a pharmacologically privileged imidazole scaffold with a sulfanylacetamide moiety, which is known to enhance bioavailability and target binding in medicinal chemistry applications .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-14(25)16-4-8-18(9-5-16)23-19(26)13-27-20-22-10-11-24(20)12-15-2-6-17(21)7-3-15/h2-11H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGASOJAZKPUDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazole derivative.
Attachment of the acetylphenyl group: This can be done through Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring.
Formation of the sulfanylacetamide linkage: This step might involve the reaction of a thiol with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity, while the sulfanylacetamide linkage could influence the compound’s stability and solubility.
Comparison with Similar Compounds
Key Observations :
- Imidazole Substituents : The 4-fluorophenylmethyl group (as in the target compound) is associated with enhanced metabolic stability compared to benzimidazole (e.g., compound from ) or unsubstituted imidazole derivatives. Chlorophenyl or nitroimidazole substituents (e.g., ) are linked to antiparasitic and antibacterial activities but may increase mutagenicity risks .
- Analogues with bulkier groups (e.g., 1-naphthyl in ) or heterocyclic systems (e.g., thiadiazolyl in ) exhibit varied solubility and target selectivity.
Physicochemical Properties
- Melting Points : The target compound’s solid-state stability is inferred from analogues like N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (m.p. 154°C, ), which shares similar molecular rigidity .
- Solubility : Thiadiazolyl and naphthyl substituents (e.g., ) reduce aqueous solubility compared to acetylphenyl derivatives, impacting bioavailability.
Biological Activity
N-(4-acetylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be described by its chemical formula and its molecular weight of approximately 458.52 g/mol. Its structure includes an acetylphenyl group, an imidazole moiety, and a sulfanyl linkage, which contribute to its biological properties.
1. Antitumor Activity
Recent studies have indicated that compounds containing imidazole and thiazole rings exhibit significant antitumor properties. For instance, related derivatives have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., Jurkat and A-431) . The presence of electron-donating groups in the phenyl ring enhances cytotoxic activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) suggests that modifications in the phenyl ring significantly impact the antitumor efficacy of these compounds .
2. Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. Studies show promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions on the phenyl ring demonstrated activity comparable to standard antibiotics like norfloxacin .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | Staphylococcus epidermidis | Effective |
| Compound B | Escherichia coli | Moderate |
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Protein Targets : Similar compounds have been shown to interact with proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.
- Disruption of Cell Membranes : Antimicrobial effects may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against a panel of cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using this compound against common bacterial strains. The results showed significant inhibition zones in agar diffusion assays, indicating effective antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
